2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one is an organic compound with the molecular formula and a molecular weight of approximately 245.07 g/mol. This compound is characterized by a bromine atom at the second position of the ethanone moiety and hydroxyl and hydroxymethyl groups on the phenyl ring. It is a brominated derivative of acetophenone, commonly used as a reagent in organic synthesis and has applications in various scientific fields, including chemistry and biology .
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one falls under the category of organic halides, specifically brominated compounds. It is also classified as a phenolic compound due to the presence of hydroxyl groups attached to aromatic rings.
The synthesis of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one typically involves treating its diacetate precursor with 1 N hydrogen bromide in tetrahydrofuran at elevated temperatures (around 75°C). This method allows for the introduction of the bromine atom into the molecule effectively.
The synthetic route generally follows these steps:
The molecular structure of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one can be represented as follows:
OCc1cc(ccc1O)C(=O)CBr
InChI=1S/C9H9BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,11-12H,4-5H2
This structure reveals a complex arrangement with functional groups that influence its reactivity and interactions with biological molecules .
Crystallographic data indicates a monoclinic crystal system with specific lattice parameters, which can be crucial for understanding the solid-state properties of this compound .
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one exerts its effects involves interaction with enzymes and proteins within biological systems. It influences cellular signaling pathways, gene expression, and metabolic processes. The presence of hydroxyl groups allows for hydrogen bonding interactions that can modulate enzyme activity .
The compound should be stored at -20°C to maintain stability, and its handling requires adherence to safety protocols due to its reactive nature .
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one has several scientific applications:
This compound's unique structural features make it valuable for research in both synthetic chemistry and biochemistry, demonstrating versatility across multiple disciplines.
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4